

Application Notes and Protocols for P-gp Inhibition Assay Using Rhodamine 123

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *P-gp inhibitor 25*

Cat. No.: *B15573447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibitory potential of compounds on P-glycoprotein (P-gp) activity using the fluorescent substrate Rhodamine 123. P-gp, also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics from cells.^{[1][2][3]} Its function significantly impacts drug absorption, distribution, and elimination, and its overexpression is a key mechanism of multidrug resistance in cancer.^{[1][2][4]} Therefore, evaluating the interaction of new chemical entities with P-gp is a crucial step in drug discovery and development.^{[5][6]}

The Rhodamine 123 efflux assay is a functional, cell-based method used to determine if a test compound can inhibit the P-gp-mediated transport of Rhodamine 123, a known P-gp substrate.^{[4][7][8]} Inhibition of P-gp results in the intracellular accumulation of Rhodamine 123, which can be quantified by measuring its fluorescence.^{[5][9]}

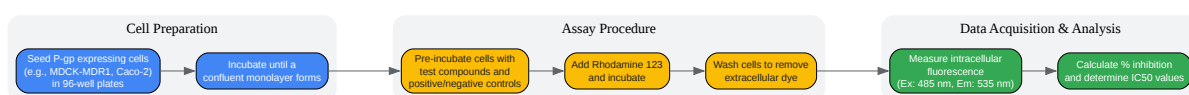
Principle of the Assay

P-gp is an efflux pump that utilizes ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration. Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells expressing P-gp, Rhodamine 123 is actively transported out, resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding

increase in fluorescence. The intensity of the fluorescence is directly proportional to the extent of P-gp inhibition.

Experimental Workflow

The following diagram illustrates the general workflow of the P-gp inhibition assay using Rhodamine 123.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.

Materials and Reagents

Reagent	Supplier	Purpose
P-gp expressing cell line (e.g., MDCK-MDR1, Caco-2)	ATCC or other cell bank	In vitro model system
Wild-type cell line (e.g., MDCK-WT)	ATCC or other cell bank	Negative control for P-gp expression
Dulbecco's Modified Eagle's Medium (DMEM)	Gibco or equivalent	Cell culture medium
Fetal Bovine Serum (FBS)	Gibco or equivalent	Supplement for cell culture medium
Penicillin-Streptomycin	Gibco or equivalent	Antibiotic for cell culture
Trypsin-EDTA	Gibco or equivalent	Cell detachment
Phosphate-Buffered Saline (PBS)	Gibco or equivalent	Washing cells
Rhodamine 123	Sigma-Aldrich or equivalent	Fluorescent P-gp substrate
Verapamil or Cyclosporin A	Sigma-Aldrich or equivalent	Positive control P-gp inhibitor
Test Compounds	N/A	Compounds to be evaluated for P-gp inhibition
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich or equivalent	Solvent for compounds
96-well black, clear-bottom plates	Corning or equivalent	Cell culture and fluorescence measurement
Fluorescence microplate reader	Molecular Devices or equivalent	Quantification of Rhodamine 123 fluorescence

Experimental Protocol

This protocol is optimized for a 96-well plate format.

Cell Culture

- Culture P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding wild-type cells (e.g., MDCK-WT) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[\[2\]](#)
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seed the cells into 96-well black, clear-bottom plates at a density that allows for the formation of a confluent monolayer within 2-4 days for MDCK-MDR1 cells or approximately 21 days for Caco-2 cells to allow for differentiation.[\[10\]](#)

P-gp Inhibition Assay

- Prepare Reagents:
 - Prepare a stock solution of Rhodamine 123 (e.g., 10 mM in DMSO) and store it protected from light.
 - Prepare stock solutions of the positive control inhibitor (e.g., 10 mM Verapamil in DMSO) and test compounds in DMSO.
 - Prepare a working solution of Rhodamine 123 (e.g., 5-10 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS or serum-free medium).[\[5\]](#)[\[8\]](#)
 - Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
- Assay Procedure:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cell monolayer twice with warm PBS.
 - Add 100 µL of the assay buffer containing the test compounds or controls to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.
 - Pre-incubate the plate at 37°C for 30 minutes.

- Add 100 μ L of the Rhodamine 123 working solution to all wells and incubate for 30-60 minutes at 37°C, protected from light.[5][8]
- After incubation, aspirate the solution from the wells.
- Wash the cell monolayer three times with ice-cold PBS to stop the efflux and remove extracellular dye.[8]
- Add 100 μ L of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 15 minutes at 37°C to lyse the cells.[8]
- Fluorescence Measurement:
 - Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader.
 - Set the excitation wavelength to approximately 485 nm and the emission wavelength to approximately 535 nm.[5][8]

Data Presentation and Analysis

The data should be analyzed to determine the percent inhibition of P-gp activity by the test compounds and to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Calculation of Percent Inhibition

The percent inhibition of P-gp activity can be calculated using the following formula:

$$\% \text{ Inhibition} = \frac{(\text{Fluorescence}_{\text{Test Compound}} - \text{Fluorescence}_{\text{Vehicle Control}})}{(\text{Fluorescence}_{\text{Positive Control}} - \text{Fluorescence}_{\text{Vehicle Control}})} \times 100$$

Where:

- Fluorescence_{Test Compound} is the fluorescence intensity in the presence of the test compound.
- Fluorescence_{Vehicle Control} is the fluorescence intensity in the presence of the vehicle (e.g., DMSO).

- FluorescencePositive Control is the fluorescence intensity in the presence of a maximal concentration of the positive control inhibitor (e.g., Verapamil).

IC50 Determination

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp activity, can be determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).^{[5][9]}

Sample Data Table

Compound	Concentration (μM)	Mean Fluorescence Intensity (RFU)	% Inhibition
Vehicle Control	0	1500	0
Positive Control (Verapamil)	100	8500	100
Test Compound A	0.1	2000	7.1
Test Compound A	1	4500	42.9
Test Compound A	10	7500	85.7
Test Compound A	100	8400	98.6

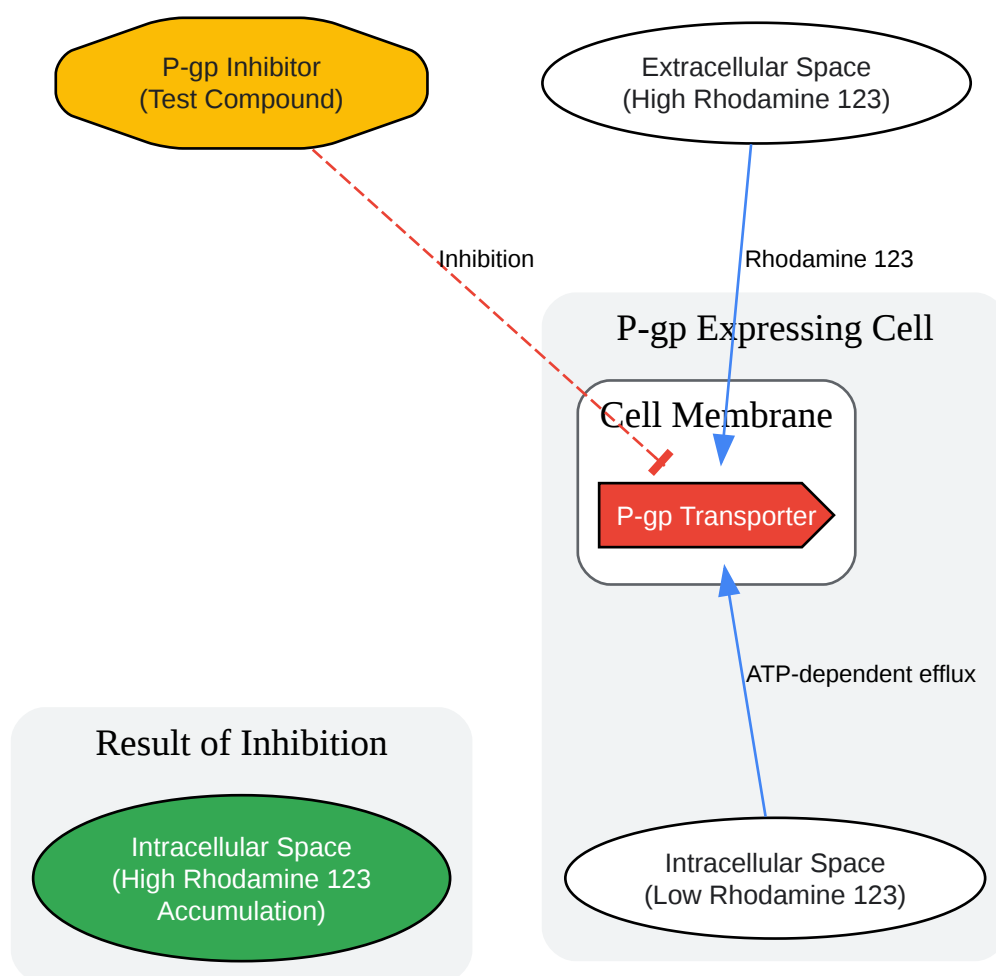
IC50 Values of Reference P-gp Inhibitors

The following table provides typical IC50 values for known P-gp inhibitors obtained from Rhodamine 123 accumulation assays. These values can vary depending on the cell line and specific experimental conditions.

Inhibitor	Cell Line	Approximate IC ₅₀ (μM)
Verapamil	MCF7R	2.5 - 5.0[5]
Cyclosporin A	MCF7R	1.0 - 3.0[5]
Elacridar	MCF7R	~0.05[9]
Zosuquidar	MCF7R	~0.1[5]

P-gp Efflux Mechanism and Inhibition

The following diagram illustrates the principle of P-gp mediated efflux of Rhodamine 123 and its inhibition.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodamine 123 efflux assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols for P-gp Inhibition Assay Using Rhodamine 123]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573447#protocol-for-p-gp-inhibition-assay-using-rhodamine-123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com